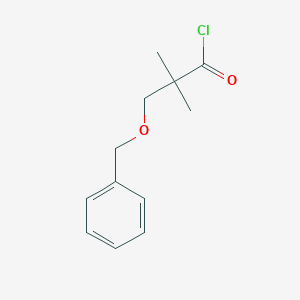

3-Benzyloxy-2,2-dimethylpropionyl chloride

Übersicht

Beschreibung

3-Benzyloxy-2,2-dimethylpropionyl chloride is an organic compound with the molecular formula C12H15ClO2. . This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyloxy-2,2-dimethylpropionyl chloride typically involves the reaction of 3-benzyloxy-2,2-dimethylpropionic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-benzyloxy-2,2-dimethylpropionic acid+SOCl2→3-benzyloxy-2,2-dimethylpropionyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzyloxy-2,2-dimethylpropionyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-benzyloxy-2,2-dimethylpropionic acid and hydrochloric acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

Hydrolysis: Water or aqueous solutions of bases (e.g., NaOH) are used.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction of the acyl chloride group.

Wissenschaftliche Forschungsanwendungen

3-Benzyloxy-2,2-dimethylpropionyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Benzyloxy-2,2-dimethylpropionyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, such as alcohols, amines, and thiols, leading to the formation of esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Chloro-2,2-dimethylpropionyl chloride: Similar in structure but with a chloro group instead of a benzyloxy group.

2,2-Dimethyl-3-(methoxy)-propanoyl chloride: Similar in structure but with a methoxy group instead of a benzyloxy group.

2,2-Dimethyl-3-(phenylmethoxy)-propanoyl chloride: Another name for 3-Benzyloxy-2,2-dimethylpropionyl chloride.

Uniqueness

This compound is unique due to the presence of the benzyloxy group, which imparts specific reactivity and properties. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications in organic synthesis and research.

Biologische Aktivität

3-Benzyloxy-2,2-dimethylpropionyl chloride is a synthetic compound with significant implications in medicinal chemistry, particularly in the development of pharmaceuticals. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C12H15ClO2

- CAS Number : 36881-15-9

The compound exhibits biological activity primarily through its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of the enzyme involved in 1,6-β-glucan synthesis, which is crucial for fungal cell wall integrity. This mechanism highlights its potential as an antifungal agent, particularly against pathogens like Candida species .

Antifungal Activity

Research indicates that this compound demonstrates potent antifungal properties. The compound's ability to inhibit 1,6-β-glucan synthesis has been confirmed through various assays, showing effectiveness against several fungal strains.

Case Studies

- Inhibition of Candida albicans : In a study examining various antifungal compounds, this compound was found to significantly reduce the growth of Candida albicans, with a minimum inhibitory concentration (MIC) demonstrating nanomolar activity .

- Synergistic Effects : Another investigation highlighted the synergistic effects when combined with other antifungal agents. The combination therapy showed enhanced efficacy in inhibiting fungal growth compared to monotherapy .

In Vitro Studies

In vitro studies have shown that the compound effectively inhibits fungal growth by disrupting cell wall synthesis. The following table summarizes key findings from various studies:

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that after administration, the compound reaches peak plasma concentrations within a few hours and exhibits a half-life conducive to effective dosing regimens.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-phenylmethoxypropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,11(13)14)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFGSAPRAFBOGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COCC1=CC=CC=C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.